molecular formula C30H50O4 B1253303 rubiarbonol A

rubiarbonol A

Cat. No. B1253303
M. Wt: 474.7 g/mol
InChI Key: JTXWJQOIXGIONJ-MXBKMJCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubiarbonol A is a pentacyclic triterpenoid of the class of arborinane-type terpenoids isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite. It is a pentacyclic triterpenoid and a tetrol.

Scientific Research Applications

Cytotoxic Mechanism in Cancer Cells

Rubiarbonol G, a triterpenoid from Rubia yunnanensis, has been identified for its potent cytotoxicity against various human cancer cell lines. The cytotoxic mechanism involves apoptosis induction and G0/G1 arrest in HeLa cells, mediated through the activation of ERK1/2 and JNK pathways in the MAPK family. This leads to increased expression of p53, triggering G0/G1 arrest through p53/p21/cyclin D1 signaling, and apoptosis via JNK activation, which down-regulates Bcl-2 protein expression. Additionally, Rubiarbonol G inhibits NF-κB signaling, affecting downstream apoptosis and cell cycle arrest mechanisms (Zeng et al., 2017).

Antiplatelet Aggregation Activities

Rubiarbonol A, isolated from Rubia yunnanensis, has shown potential antiplatelet aggregation activities, which could be significant in the context of cardiovascular health and disease management. The specific mechanisms and applications of this activity require further exploration (Liou & Wu, 2002).

properties

Product Name

rubiarbonol A

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(1R,3S,3aR,5aS,5bS,6S,7aR,9S,11aS,13aR,13bR)-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol

InChI

InChI=1S/C30H50O4/c1-17(2)19-14-21(33)25-29(7)11-8-18-24(28(29,6)12-13-30(19,25)16-31)20(32)15-22-26(3,4)23(34)9-10-27(18,22)5/h8,17,19-25,31-34H,9-16H2,1-7H3/t19-,20-,21+,22-,23-,24-,25+,27+,28-,29+,30+/m0/s1

InChI Key

JTXWJQOIXGIONJ-MXBKMJCMSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)CO)O

Canonical SMILES

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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